molecular formula C15H15ClN2 B2795332 N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide CAS No. 303149-35-1

N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide

Cat. No.: B2795332
CAS No.: 303149-35-1
M. Wt: 258.75
InChI Key: GEOOGNLLANQKMJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chlorophenyl group and a dimethylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide stands out due to its unique combination of a chlorophenyl group and a dimethylbenzenecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c1-11-4-3-5-12(10-11)15(17-2)18-14-8-6-13(16)7-9-14/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOOGNLLANQKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NC)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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